molecular formula C9H14N2 B1592657 2-Methyl-1-(2-pyridyl)-1-propylamine CAS No. 58088-72-5

2-Methyl-1-(2-pyridyl)-1-propylamine

Cat. No.: B1592657
CAS No.: 58088-72-5
M. Wt: 150.22 g/mol
InChI Key: DQKQDUXKROXADZ-UHFFFAOYSA-N
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Description

Chemical Structure: 2-Methyl-1-(2-pyridyl)-1-propylamine is a primary amine featuring a pyridyl group at the 2-position and a methyl substituent on the second carbon of the propylamine chain. Its molecular formula is C₉H₁₄N₂ (molecular weight: 150.22 g/mol) .

Applications: This compound is utilized in medicinal chemistry (e.g., as a ligand for metal complexes) and materials science (e.g., polymer modification) . Its primary amine group enables reactivity in nucleophilic substitutions, and the pyridyl moiety facilitates hydrogen bonding and metal coordination .

Properties

IUPAC Name

2-methyl-1-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKQDUXKROXADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625588
Record name 2-Methyl-1-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58088-72-5
Record name 2-Methyl-1-(pyridin-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-pyridyl)-1-propylamine can be achieved through several synthetic routes. One common method involves the alkylation of 2-pyridylamine with 2-bromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the reductive amination of 2-acetylpyridine with isopropylamine in the presence of a reducing agent such as sodium borohydride. This reaction is usually performed in an alcohol solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of 2-acetylpyridine with isopropylamine under high pressure and temperature conditions is one such method. The use of palladium or platinum catalysts can enhance the efficiency of this process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-pyridyl)-1-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Hydrogen gas, palladium on carbon; performed under atmospheric or elevated pressure.

    Substitution: Alkyl halides, acyl chlorides; reactions are usually conducted in polar aprotic solvents like DMF or acetonitrile.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of N-alkylated or N-acylated products.

Scientific Research Applications

2-Methyl-1-(2-pyridyl)-1-propylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-pyridyl)-1-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pyridine ring and the amine group play crucial roles in binding to the active sites of these targets, influencing their function.

Comparison with Similar Compounds

Positional Isomers: 2-Methyl-1-(3-pyridyl)-1-propylamine

  • Structure : Differs in the pyridyl group position (3-pyridyl vs. 2-pyridyl).
  • Properties: Electronic Effects: The 3-pyridyl isomer has reduced resonance stabilization compared to the 2-pyridyl variant, altering its coordination behavior . Solubility: Both isomers share similar solubility profiles (soluble in polar solvents like ethanol and DMSO) but may differ in crystalline packing due to positional isomerism .

Non-Methylated Analog: 1-(2-Pyridyl)-1-propylamine

  • Structure : Lacks the methyl group on the propyl chain (C₈H₁₂N₂) .
  • Properties :
    • Reactivity : The absence of the methyl group reduces steric hindrance, enhancing nucleophilic activity in alkylation reactions.
    • Thermal Stability : Lower thermal stability compared to the methylated derivative due to reduced steric protection of the amine group .
  • Applications : Used as a precursor in ligand synthesis but less favored in drug design due to metabolic instability .

Enantiomers: (R)- and (S)-2-Methyl-1-(2-pyridyl)-1-propylamine

  • Structure : Stereoisomers differing in the configuration of the chiral center at the methyl-bearing carbon .
  • Properties :
    • Optical Activity : (R)-enantiomer ([CAS 138175-25-4]) and (S)-enantiomer ([CAS 144852-18-6]) exhibit distinct circular dichroism spectra.
    • Biological Activity : Enantioselectivity observed in receptor binding; (S)-form shows higher affinity for GABA receptors in preliminary studies .
  • Applications : Critical in asymmetric catalysis and enantioselective drug development .

Phenyl-Substituted Analog: 2-Phenyl-1-propanamine

  • Structure : Replaces the pyridyl group with a phenyl ring (C₉H₁₃N) .
  • Properties :
    • Electronic Effects : Lacks the pyridyl nitrogen, reducing hydrogen-bonding capacity and metal coordination ability.
    • Lipophilicity : Higher logP value (2.1 vs. 1.5 for 2-pyridyl derivative), favoring membrane permeability but limiting water solubility .
  • Applications : Used in surfactant synthesis and as a building block in organic electronics .

Chlorinated Derivative: 1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine

  • Structure : Introduces a chlorine atom at the 4-position of the pyridyl ring .
  • Properties: Electron-Withdrawing Effect: Chlorine enhances electrophilicity, improving reactivity in SNAr reactions. Toxicity: Increased hepatotoxicity in rodent models compared to non-chlorinated analogs .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Solubility (mg/mL)
2-Methyl-1-(2-pyridyl)-1-propylamine C₉H₁₄N₂ 150.22 1.5 25 (DMSO)
1-(2-Pyridyl)-1-propylamine C₈H₁₂N₂ 136.20 1.2 30 (Ethanol)
2-Phenyl-1-propanamine C₉H₁₃N 135.21 2.1 15 (Water)

Table 2: Hazard Profiles

Compound Hazard Statements (GHS) Precautionary Measures
This compound H302, H315, H319, H335 Use PPE; avoid inhalation
1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine H302, H410 Dispose as hazardous waste

Research Findings

  • Coordination Chemistry : The 2-pyridyl group in this compound forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), making it valuable in catalysis .
  • Polymer Modification: Grafting this compound onto poly(ether ketone cardo) membranes enhances proton conductivity in fuel cells by 40% compared to non-pyridyl analogs .
  • Pharmacology: Methyl substitution improves metabolic stability by 30% in liver microsome assays compared to non-methylated derivatives .

Biological Activity

2-Methyl-1-(2-pyridyl)-1-propylamine is an organic compound characterized by its unique structure, which includes a pyridine ring attached to a propylamine chain with a methyl group at the first carbon. This structural arrangement influences both its chemical reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its potential applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C11_{11}H15_{15}N. The presence of the pyridine ring at the 2-position contributes distinct steric and electronic properties that differentiate it from similar compounds. The compound's unique substitution pattern is believed to influence its interactions with biological targets, including enzymes and receptors, potentially affecting neurotransmission and metabolic pathways.

Research indicates that this compound may interact with various biomolecules, acting as a ligand in catalytic processes. While specific mechanisms remain under investigation, the compound is thought to influence reaction pathways and selectivity in synthetic organic chemistry. Its potential role in modulating enzyme activity suggests applications in pharmacology and medicinal chemistry.

Antimicrobial Properties

A related study highlighted that derivatives of compounds similar to this compound exhibited antimicrobial properties. For instance, the compound 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide demonstrated significant antimicrobial activity against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml. This suggests that this compound may also possess antimicrobial properties worthy of further exploration.

Case Studies

Several studies have focused on the biological implications of compounds structurally related to this compound:

Potential Applications

The unique properties of this compound suggest several potential applications:

  • Medicinal Chemistry : Given its structural characteristics and preliminary evidence of biological activity, this compound could be explored for therapeutic applications in treating infections or other diseases influenced by enzyme activity.
  • Synthetic Organic Chemistry : Its ability to act as a ligand may facilitate selective reactions in organic synthesis, making it valuable for developing new chemical entities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-1-(2-pyridyl)-1-propylamine
Reactant of Route 2
2-Methyl-1-(2-pyridyl)-1-propylamine

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